Methyl 4-methyl-2-oxocyclopentanecarboxylate
Overview
Description
Methyl 4-methyl-2-oxocyclopentanecarboxylate is an organic compound characterized by a cyclopentanone ring substituted with a methyl group and a methoxycarbonyl group. This compound is commonly used as a building block in organic synthesis due to its versatile reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-2-oxocyclopentanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-methyl-2-oxocyclopentanecarboxylic acid.
Reduction: Formation of 4-methyl-2-hydroxycyclopentanecarboxylate.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
Methyl 4-methyl-2-oxocyclopentanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the presence of the carbonyl and methoxycarbonyl groups, which can participate in various chemical transformations. These interactions can modulate the activity of enzymes and other biological molecules, leading to diverse effects.
Comparison with Similar Compounds
- Methyl 2-oxocyclopentanecarboxylate
- Ethyl 2-oxocyclopentanecarboxylate
- Methyl 2-cyclopentanonecarboxylate
Comparison: Methyl 4-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of the additional methyl group on the cyclopentanone ring. This structural feature can influence its reactivity and the types of chemical reactions it undergoes. Compared to similar compounds, it may exhibit different physical properties and reactivity profiles, making it a valuable building block in organic synthesis.
Properties
IUPAC Name |
methyl 4-methyl-2-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-3-6(7(9)4-5)8(10)11-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNNPLSKWIHMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561461 | |
Record name | Methyl 4-methyl-2-oxocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-75-6 | |
Record name | Methyl 4-methyl-2-oxocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-methyl-2-oxocyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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